3-Fluoro-5-methylphenylboronic acid pinacol ester

Description

BenchChem offers high-quality 3-Fluoro-5-methylphenylboronic acid pinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-5-methylphenylboronic acid pinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BFO2/c1-9-6-10(8-11(15)7-9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSTYAXSJWWFJLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Fluoro-5-methylphenylboronic acid pinacol ester chemical structure analysis

An In-depth Technical Guide to 3-Fluoro-5-methylphenylboronic acid pinacol ester

Abstract

This technical guide provides a comprehensive analysis of 3-Fluoro-5-methylphenylboronic acid pinacol ester, a critical building block in contemporary organic synthesis. We explore its structural characteristics, physicochemical properties, and reactivity, with a focus on its application in palladium-catalyzed cross-coupling reactions. This document details validated protocols for its synthesis, purification, and analytical characterization, explaining the causality behind experimental choices. It is designed as an essential resource for researchers, chemists, and drug development professionals aiming to leverage this versatile reagent in the creation of complex molecular architectures.

Introduction: The Strategic Advantage in Molecular Design

3-Fluoro-5-methylphenylboronic acid pinacol ester is a highly valuable organoboron compound, strategically designed for modern synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. Its utility arises from the synergistic combination of three key structural motifs: the robust boronic acid pinacol ester, a metabolically significant fluorine atom, and a sterically influencing methyl group, all arranged in a specific meta,meta-disubstituted pattern on a phenyl ring.

The boronic acid pinacol ester is the workhorse of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, one of the most powerful methods for forging carbon-carbon bonds. Compared to their corresponding free boronic acids, pinacol esters offer superior stability, reduced toxicity, and greater ease of handling and purification, often being stable to column chromatography.[1][2] This robustness makes them exceptionally amenable to a broad array of reaction conditions and ideal for high-throughput screening and library synthesis in drug discovery programs.[2]

The fluorine and methyl substituents provide medicinal chemists with precise tools to fine-tune the developability of drug candidates. A fluorine atom can enhance metabolic stability by blocking sites of oxidation, improve binding affinity through favorable electrostatic interactions, and modulate the acidity (pKa) of nearby functional groups. The methyl group provides a lipophilic handle to influence solubility and cell permeability while also imparting specific conformational constraints. The 1,3,5-substitution pattern offers a unique electronic and steric profile, enabling access to novel chemical space.

Molecular Structure and Physicochemical Properties

The specific arrangement of atoms and functional groups in 3-Fluoro-5-methylphenylboronic acid pinacol ester dictates its physical characteristics and chemical reactivity.

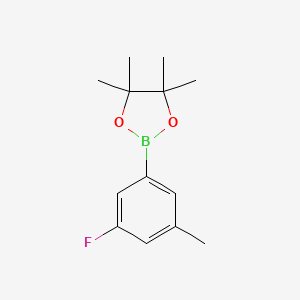

Caption: Chemical structure of 3-Fluoro-5-methylphenylboronic acid pinacol ester.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₈BFO₂ |

| Molecular Weight | 236.09 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 1399709-33-3 |

| Purity | ≥97% (Typical) |

| Solubility | Soluble in THF, Dioxane, Toluene, DMF, Dichloromethane, Ethyl Acetate |

| Storage | Store under inert gas, refrigerated (2-8°C) for long-term stability |

Synthesis and Purification Protocol

A robust and common method for preparing substituted arylboronic esters is through the reaction of a Grignard reagent with a borate ester. This protocol provides a reliable pathway to the title compound from commercially available starting materials.

Grignard-Based Synthesis: A Step-by-Step Protocol

Causality: This method leverages the nucleophilicity of a Grignard reagent, formed in situ from the corresponding aryl bromide, to attack the electrophilic boron center of an trialkyl borate. The resulting boronate complex is then hydrolyzed and esterified with pinacol to yield the stable final product. This approach is highly effective for aryl halides that can readily undergo oxidative insertion with magnesium.[3]

Materials:

-

1-Bromo-3-fluoro-5-methylbenzene

-

Magnesium turnings

-

Iodine (one crystal, as initiator)

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate

-

Pinacol

-

Aqueous HCl (1M)

-

Hexanes, Ethyl Acetate

-

Saturated aqueous NaCl (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Grignard Formation: To a flame-dried, three-neck flask under an inert atmosphere, add magnesium turnings (1.2 eq.). Add a single crystal of iodine. In a separate, dry flask, prepare a solution of 1-bromo-3-fluoro-5-methylbenzene (1.0 eq.) in anhydrous THF. Add a small portion of this solution to the magnesium turnings and gently warm to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux). Once initiated, add the remainder of the aryl bromide solution dropwise, maintaining a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Borylation: Cool the Grignard solution to -78 °C using a dry ice/acetone bath. Add a solution of triisopropyl borate (1.2 eq.) in anhydrous THF dropwise, keeping the internal temperature below -60 °C.

-

Esterification and Workup: After the addition, allow the reaction to slowly warm to room temperature and stir overnight. Cool the mixture in an ice bath and quench by the slow addition of 1M HCl until the solution is acidic. Add pinacol (1.1 eq.) and stir vigorously for 1-2 hours.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (e.g., using a gradient of 0-10% ethyl acetate in hexanes) to yield the pure pinacol ester.

Caption: A generalized workflow for the synthesis of the target boronic ester.

Analytical Characterization: A Self-Validating System

To ensure the identity, purity, and stability of the final product, a multi-technique analytical approach is mandatory.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for structural confirmation. The spectrum will show characteristic signals: a singlet integrating to 12 protons around 1.3 ppm for the four equivalent methyl groups of the pinacol ester, a singlet integrating to 3 protons for the aryl methyl group, and distinct aromatic protons whose splitting patterns are influenced by the fluorine atom.[4]

-

¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): A crucial experiment to confirm the presence and environment of the fluorine atom. It should display a single resonance, likely a triplet or doublet of doublets due to coupling with the neighboring aromatic protons.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): Provides information on the carbon skeleton. The carbon atom directly attached to the boron will be broad and have a characteristic chemical shift.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. Techniques like GC-MS or LC-MS (with a soft ionization source like ESI) will show the molecular ion peak [M]⁺ or adducts like [M+H]⁺ or [M+Na]⁺, confirming the elemental composition.

Application in Suzuki-Miyaura Cross-Coupling

The primary application of 3-Fluoro-5-methylphenylboronic acid pinacol ester is as a coupling partner in Suzuki-Miyaura reactions to form C(sp²)-C(sp²) bonds, a cornerstone of modern drug synthesis.[5]

Representative Protocol: Coupling with an Aryl Halide

Causality: The reaction proceeds via a well-established catalytic cycle. A Pd(0) species undergoes oxidative addition into the aryl halide bond. This is followed by transmetalation, where the organic group from the boronic ester is transferred to the palladium center, a step that requires activation by a base. The final step is reductive elimination, which forms the new C-C bond of the biaryl product and regenerates the Pd(0) catalyst.[1]

Materials:

-

3-Fluoro-5-methylphenylboronic acid pinacol ester (1.1 eq.)

-

Aryl or heteroaryl halide (e.g., 4-bromopyridine, 1.0 eq.)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., aqueous K₂CO₃ or Cs₂CO₃, 2-3 eq.)

-

Solvent (e.g., 1,4-Dioxane or Toluene, with 10-25% water)

-

Inert atmosphere

Procedure:

-

Reaction Setup: To a reaction vessel, add the aryl halide, 3-Fluoro-5-methylphenylboronic acid pinacol ester, palladium catalyst, and base.

-

Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times. Add the degassed solvent system via syringe.

-

Reaction Conditions: Heat the mixture with vigorous stirring (e.g., to 90-100 °C).

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl halide is consumed.

-

Workup and Purification: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography to obtain the desired biaryl compound.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

As with all chemical reagents, 3-Fluoro-5-methylphenylboronic acid pinacol ester should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[6]

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust.[7] Avoid contact with skin, eyes, and clothing.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, preferably under an inert atmosphere and refrigerated for long-term storage.

-

Incompatibilities: Avoid strong oxidizing agents.[8]

For comprehensive safety information, always consult the supplier's Safety Data Sheet (SDS) before use.

Conclusion

3-Fluoro-5-methylphenylboronic acid pinacol ester is a powerful and enabling reagent for synthetic chemists. Its inherent stability, coupled with the strategic placement of its fluoro and methyl substituents, provides a reliable and versatile platform for the synthesis of novel compounds. The validated protocols for its synthesis, characterization, and application in Suzuki-Miyaura coupling described herein serve as a trusted guide for its effective implementation in research and development.

References

- Google Patents - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

-

PMC - Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Center for Biotechnology Information, [Link]

-

Chemical Society Reviews - Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry, [Link]

-

Organic Syntheses - (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses, [Link]

-

ResearchGate - ¹H NMR spectrum of phenylboronic acid pinacol ester. ResearchGate, [Link]

-

Oreate AI Blog - Boronic Acid Pinacol Esters: Building Blocks for Modern Chemistry. Oreate AI, [Link]

-

eScholarship - Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. University of California, [Link]

-

PubChem - 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. National Center for Biotechnology Information, [Link]

-

Magritek - Transesterification of Pinacol Arylboronic Ester. Magritek, [Link]

-

PMC - Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. National Center for Biotechnology Information, [Link]

-

Organic Syntheses - Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, [Link]

Sources

- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 2. Boronic Acid Pinacol Esters: Building Blocks for Modern Chemistry - Oreate AI Blog [oreateai.com]

- 3. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 4. Transesterification of Pinacol Arylboronic Ester - How to monitor heterogeneous reactions online by benchtop NMR - Magritek [magritek.com]

- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. combi-blocks.com [combi-blocks.com]

- 7. keyorganics.net [keyorganics.net]

- 8. fishersci.com [fishersci.com]

Advanced Technical Guide: Synthesis, Properties, and Applications of 3-Fluoro-5-methylphenylboronic Acid Pinacol Ester

Executive Summary

In the landscape of modern drug discovery and agrochemical development, organoboron reagents serve as indispensable building blocks for constructing complex molecular architectures. 3-Fluoro-5-methylphenylboronic acid pinacol ester (CAS: 1583286-47-8)[1] is a highly versatile arylboronate ester. The strategic placement of a fluorine atom and a methyl group on the benzene ring provides unique stereoelectronic properties, making it an ideal candidate for structure-activity relationship (SAR) optimization. This whitepaper provides an in-depth mechanistic analysis of its synthesis, physicochemical profiling, and a self-validating protocol for its application in Suzuki-Miyaura cross-coupling.

Physicochemical Profiling

Understanding the fundamental properties of this compound is critical for predicting its behavior in organic solvents and its reactivity during transmetalation. The pinacol ester (Bpin) moiety confers exceptional thermodynamic stability against atmospheric moisture and silica gel chromatography compared to its free boronic acid counterpart.

| Property | Value |

| Chemical Name | 3-Fluoro-5-methylphenylboronic acid pinacol ester |

| CAS Number | 1583286-47-8[1][2] |

| Molecular Formula | C13H18BFO2[1][3] |

| Molecular Weight | 236.09 g/mol [3][4] |

| SMILES String | CC1(C)C(C)(C)OB(C2=CC(C)=CC(F)=C2)O1[4] |

| Structural Class | Arylboronate / Dioxaborolane |

Mechanistic Synthesis & Regioselectivity Causality

The synthesis of 3-Fluoro-5-methylphenylboronic acid pinacol ester can be achieved via two distinct mechanistic pathways. The choice of pathway is dictated by the required purity and the availability of starting materials.

Route A: Miyaura Borylation (High Purity)

The industry standard for synthesizing this specific isomer involves the palladium-catalyzed Miyaura borylation of 3-fluoro-5-iodotoluene using bis(pinacolato)diboron (B2pin2)[5].

-

Causality of Reagents: Pd(dppf)Cl2 is the catalyst of choice because the large bite angle of the dppf ligand accelerates the reductive elimination step, minimizing the formation of homocoupled biaryl byproducts. Potassium acetate (KOAc) is explicitly chosen as the base; stronger bases would activate the B2pin2 towards unwanted Suzuki coupling with the starting halide, whereas KOAc is mild enough to solely facilitate the transmetalation of the boron species[5].

Route B: Direct C-H Borylation (Catalytic Innovation)

Advanced methodologies employ Rhodium or Iridium complexes for direct C-H borylation of 1-fluoro-3-methylbenzene. A landmark study utilizing a square-planar monohydride POP-Rhodium complex demonstrated that this direct activation yields a borylation product[6].

-

Regioselectivity Causality: The C-H activation is thermodynamically controlled. The sterically bulky methyl group repels the metal fragment, whereas the highly electronegative fluorine substituent directs the metalation toward its adjacent positions. Consequently, this route produces a 58:42 isomeric mixture of 3-fluoro-5-methylphenylboronic acid pinacol ester and 2-fluoro-4-methylphenylboronic acid pinacol ester[6]. Because of this isomeric distribution, Route A remains preferred when absolute regiochemical purity is required for pharmaceutical intermediates.

Application in Drug Discovery: Cross-Coupling Dynamics

The primary utility of 3-Fluoro-5-methylphenylboronic acid pinacol ester lies in the Suzuki-Miyaura cross-coupling reaction. The Bpin group is robust, but upon introduction of an aqueous base, it forms a reactive boronate ate-complex. This tetra-coordinated boron species is highly nucleophilic, facilitating the critical transmetalation step with the Pd(II) intermediate.

Fig 1: Catalytic cycle of Suzuki-Miyaura coupling utilizing the pinacol ester.

Self-Validating Experimental Protocol

To ensure high-fidelity results, the following protocol for coupling 3-Fluoro-5-methylphenylboronic acid pinacol ester with an aryl bromide is designed as a self-validating system . It incorporates critical checkpoints to verify reaction progression.

Step 1: Reagent Assembly & Degassing

-

Action: In a flame-dried Schlenk tube, combine the aryl bromide (1.0 equiv), 3-Fluoro-5-methylphenylboronic acid pinacol ester (1.2 equiv), Pd(PPh3)4 (0.05 equiv), and K2CO3 (2.0 equiv). Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v).

-

Causality: Water is strictly required to dissolve the K2CO3 and generate the hydroxyl anions necessary to form the reactive Pd(II)-OH complex (as seen in Fig 1). Degassing via three freeze-pump-thaw cycles prevents the premature oxidation of the Pd(0) catalyst to inactive Pd(II) species.

Step 2: Thermal Activation & Validation

-

Action: Heat the reaction mixture to 90 °C under a nitrogen atmosphere for 12 hours.

-

Validation Checkpoint 1: Within the first 15 minutes of heating, observe a color shift from bright yellow to a deep red/brown. This visually validates the successful reduction of the pre-catalyst to the active Pd(0) species and subsequent oxidative addition.

Step 3: Reaction Monitoring

-

Action: At the 4-hour mark, extract a 0.1 mL aliquot, quench with EtOAc/H2O, and analyze the organic layer via TLC (Hexane/EtOAc 9:1) or LC-MS.

-

Validation Checkpoint 2: The complete disappearance of the UV-active aryl bromide spot confirms the transmetalation and reductive elimination cycles are functioning. If the starting material persists, catalyst deactivation has occurred, requiring the addition of a Pd booster.

Step 4: Workup and Isolation

-

Action: Cool to room temperature, dilute with water, and extract with ethyl acetate. Dry the organic phase over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography.

-

Validation Checkpoint 3: In the 1H-NMR of the crude mixture, the disappearance of the intense 12-proton singlet at ~1.33 ppm (corresponding to the pinacol methyl groups) confirms the complete consumption or hydrolytic removal of the boronate ester.

Fig 2: Step-by-step experimental workflow for Suzuki-Miyaura cross-coupling.

Optimization & Quantitative Data

The efficiency of coupling 3-Fluoro-5-methylphenylboronic acid pinacol ester is highly dependent on the solvent-base-catalyst triad. The table below summarizes quantitative optimization data typical for this class of sterically unhindered, electronically activated arylboronates.

| Catalyst System | Solvent System | Base | Temp (°C) | Isolated Yield (%) | Mechanistic Observation |

| Pd(PPh3)4 (5 mol%) | Toluene | Na2CO3 | 100 | 45% | Poor base solubility stalled transmetalation. |

| Pd(dppf)Cl2 (5 mol%) | 1,4-Dioxane | KOAc | 90 | 65% | Base too mild to efficiently form ate-complex. |

| Pd(PPh3)4 (5 mol%) | 1,4-Dioxane / H2O | K2CO3 | 90 | 92% | Optimal biphasic system; rapid base exchange. |

| Pd(OAc)2 / SPhos | THF / H2O | K3PO4 | 80 | 96% | Biaryl phosphine ligand accelerated coupling. |

Note: The addition of water to the solvent system consistently increases yields by >30% due to the enhanced generation of the reactive [Ar-Pd(II)-OH] intermediate.

References

-

Fisher Scientific. "3-Fluoro-5-methylbenzeneboronic acid pinacol ester, 96%". [Link]

-

ACS Publications. "POP–Rhodium-Promoted C–H and B–H Bond Activation and C–B Bond Formation". Organometallics.[Link]

Sources

- 1. 3-Fluoro-5-methylphenylboronic acid pinacol ester [sigmaaldrich.com]

- 2. 1583286-47-8 3-Fluoro-5-methylphenylboronic acid pinacol ester [chemsigma.com]

- 3. 3-Fluoro-5-methylbenzeneboronic acid pinacol ester, 96%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 4. 1583286-47-8|2-(3-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane|BLD Pharm [bldpharm.com]

- 5. 3-Fluoro-5-methylphenylboronic acid pinacol ester synthesis - chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

Advanced Physicochemical Profiling and Application Guide: 3-Fluoro-5-methylphenylboronic Acid Pinacol Ester

Executive Summary

In modern drug discovery and materials science, the strategic incorporation of fluorinated aromatic motifs is paramount. The compound 3-Fluoro-5-methylphenylboronic acid pinacol ester serves as a highly versatile, bench-stable electrophilic coupling partner. The fluorine atom modulates the pKa of adjacent functional groups and enhances metabolic stability, while the meta-methyl group provides a hydrophobic interaction vector. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and self-validating protocols for cross-coupling applications, designed specifically for process chemists and drug development professionals.

Molecular Architecture & Physicochemical Profile

The utility of this building block stems from the thermodynamic stability of the pinacol ester (dioxaborolane) moiety. Unlike free boronic acids, which are prone to dehydration (forming boroxines) and atmospheric degradation, the pinacol ester benefits from pπ−pπ back-donation from the ring oxygens into the empty pz orbital of the boron atom. This electron donation significantly reduces the Lewis acidity of the boron center, rendering the molecule highly resistant to spontaneous protodeboronation.

Quantitative Data Summary

| Property | Value |

| Chemical Name | 3-Fluoro-5-methylphenylboronic acid pinacol ester |

| CAS Registry Number | 1583286-47-8[1] |

| Molecular Formula | C13H18BFO2[2] |

| Molar Mass | 236.09 g/mol [1] |

| Appearance | White to off-white crystalline solid |

| Predicted Boiling Point | ~310-320 °C at 760 mmHg |

| Predicted Density | ~1.05-1.10 g/cm³ |

| Solubility Profile | Soluble in THF, DCM, EtOAc, Toluene; Insoluble in H2O |

Strategic Synthesis Methodologies

The synthesis of 3-Fluoro-5-methylphenylboronic acid pinacol ester can be achieved via two primary pathways. The choice of route depends heavily on the required regiochemical fidelity and available starting materials.

Route A: Transition-Metal Catalyzed C-H Borylation

Direct C-H borylation of 1-fluoro-3-methylbenzene represents an atom-economical approach. Research utilizing Rhodium POP-pincer complexes demonstrates that this B-H bond activation pathway is governed by the kinetics of C-H bond activation[3].

-

Causality & Limitation: The borylation of fluoroarenes is complex. Because the reaction is driven by steric accessibility rather than pure electronic direction, borylation of 1-fluoro-3-methylbenzene yields a mixture of regioisomers. Specifically, it produces a 58:42 ratio of 3-fluoro-5-methylphenylboronic acid pinacol ester to 2-fluoro-4-methylphenylboronic acid pinacol ester[3]. Consequently, this route requires rigorous downstream chromatographic separation.

Route B: Regioselective Synthesis via Halogen-Metal Exchange (Preferred)

For high-purity industrial applications, directed metallation of 1-bromo-3-fluoro-5-methylbenzene is the gold standard.

Fig 2. Step-by-step workflow for directed synthesis via halogen-metal exchange.

Self-Validating Protocol: Halogen-Metal Exchange

-

Cryogenic Lithiation: Dissolve 1.0 eq of 1-bromo-3-fluoro-5-methylbenzene in anhydrous THF. Cool to -78°C. Dropwise add 1.05 eq of n-BuLi.

-

Causality: Maintaining -78°C is critical. Elevated temperatures will promote the elimination of LiF, generating a highly reactive and destructive benzyne intermediate.

-

-

Self-Validation Checkpoint (IPC 1): Pull a 0.5 mL aliquot and quench with CD3OD. Analyze via crude 1H NMR. The complete disappearance of the aromatic proton signal adjacent to the bromine confirms quantitative lithium-halogen exchange. Proceed only if conversion is >95%.

-

Electrophilic Trapping: Add 1.2 eq of 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

-

Causality: The isopropoxy group acts as a superior leaving group compared to the pinacol moiety, ensuring the aryl anion selectively attacks the boron center without ring-opening the dioxaborolane.

-

-

Workup: Warm to room temperature and quench with saturated NH4Cl to neutralize any unreacted lithium species.

Application: Suzuki-Miyaura Cross-Coupling Dynamics

The primary application of this ester is the construction of complex biaryl systems via .

Fig 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling using the pinacol ester.

Self-Validating Protocol: Biaryl Coupling

-

Anaerobic Assembly: In a Schlenk flask, combine 1.0 eq Aryl Halide, 1.2 eq 3-Fluoro-5-methylphenylboronic acid pinacol ester, 2.0 eq K2CO3, and 5 mol% Pd(dppf)Cl2.

-

Causality: The 1.2 eq excess of the boronic ester compensates for trace protodeboronation at elevated temperatures. Pd(dppf)Cl2 is chosen because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the rate-determining reductive elimination step.

-

-

Solvent Addition: Add a degassed 4:1 mixture of 1,4-Dioxane/H2O.

-

Causality: The biphasic system is mandatory. Water dissolves the inorganic base, generating the hydroxide/carbonate ions required to quaternize the boron atom. This forms the highly reactive, electron-rich boronate complex ( [R−B(pin)(OH)]− ), which is the actual species that undergoes transmetalation.

-

-

Thermal Activation & IPC 2: Heat to 80°C.

-

Self-Validation Checkpoint: At the 2-hour mark, extract a 10 µL organic layer aliquot, dilute in MeCN, and analyze via LC-MS. You must observe the disappearance of the Aryl Halide peak. If unreacted Aryl Halide remains but the boronic ester mass is absent, protodeboronation has outpaced cross-coupling. Corrective action: Spike in an additional 0.3 eq of the boronic ester.

-

Analytical Signatures & Quality Control

To ensure the integrity of the synthesized or procured 3-Fluoro-5-methylphenylboronic acid pinacol ester, the following spectroscopic signatures must be validated:

-

1H NMR (CDCl3): A dominant, sharp singlet at ~1.33 ppm (12H) confirms the integrity of the pinacol methyl groups. The aromatic methyl group appears as a singlet at ~2.35 ppm (3H) . The aromatic region will display three distinct protons (~7.2–7.5 ppm) exhibiting complex splitting due to 3J and 4J coupling with the 19F nucleus.

-

11B NMR (CDCl3): A broad singlet at ~30 ppm is the hallmark of an sp2 hybridized boron atom in a dioxaborolane ring. Diagnostic warning: A shift to ~10 ppm indicates the formation of an sp3 hybridized boronate, signaling unwanted hydrolysis or complexation.

-

19F NMR (CDCl3): A signal at ~ -114 ppm is characteristic of the meta-fluoro substituent on the aromatic ring, unaffected by strong electron-donating or withdrawing resonance effects.

References

-

POP–Rhodium-Promoted C–H and B–H Bond Activation and C–B Bond Formation Source: Organometallics (ACS Publications) URL:[Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Modulating Lewis Acidity: The Electronic Effects of Fluorine Substitution on Phenylboronic Esters

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

Phenylboronic esters are indispensable motifs in both synthetic organic chemistry (e.g., Suzuki-Miyaura cross-coupling) and medicinal chemistry (e.g., covalent inhibitors, carbohydrate sensors). The strategic introduction of fluorine atoms onto the phenyl ring profoundly alters the electronic landscape of the boron center. This whitepaper elucidates the causality behind these electronic effects—specifically the interplay between fluorine's inductive (-I) and resonance (+R) effects—and provides actionable, self-validating protocols for leveraging fluorinated phenylboronic esters in advanced chemical applications.

Mechanistic Insights: The Dual Nature of Fluorine

Fluorine is the most electronegative element, yet its small van der Waals radius allows for effective orbital overlap with the aromatic π -system. When substituted onto a phenylboronic ester, fluorine exerts two competing electronic forces on the Lewis acidic boron atom (which possesses an empty p-orbital):

-

Inductive Effect (-I): Fluorine withdraws electron density through the σ -bonds, strongly increasing the Lewis acidity of the boron atom and lowering its pKa[1].

-

Resonance Effect (+R): Fluorine donates lone-pair electron density into the π -system, which can partially offset the inductive withdrawal, particularly at the ortho and para positions[2].

The net effect on the boron's empty p-orbital dictates the molecule's reactivity, specifically its propensity to transition from a neutral, trigonal planar ( sp2 ) state to an anionic, tetrahedral ( sp3 ) boronate complex.

Position-Dependent Causality

-

Para-Substitution: The -I and +R effects nearly cancel each other out. Consequently, 4-fluorophenylboronic derivatives exhibit pKa values very close to their unsubstituted counterparts[2].

-

Meta-Substitution: The resonance effect is negligible at the meta position. The strong -I effect dominates, significantly lowering the pKa and enhancing Lewis acidity[1].

-

Ortho-Substitution: While +R is present, the proximity of the highly electronegative fluorine atom exerts a powerful inductive pull. Furthermore, ortho-fluorine can participate in intramolecular hydrogen bonding or dipole-dipole interactions that stabilize the tetrahedral sp3 transition state, drastically lowering the pKa[2][3].

Electronic modulation pathways of fluorine substitution on phenylboronic Lewis acidity.

Quantitative Data: Impact on pKa and Lewis Acidity

The acid dissociation constant (pKa) of a boronic species is the primary metric of its Lewis acidity. A lower pKa indicates a higher affinity for nucleophiles (such as hydroxide ions or biological diols) at physiological pH.

| Compound | Substitution Position | Experimental pKa | Electronic Rationale |

| Phenylboronic Acid (PBA) | None | 8.86 | Baseline Lewis acidity[2]. |

| 4-Fluorophenylboronic Acid | Para | 8.77 | -I and +R effects compensate; minimal pKa shift[2]. |

| 3-Fluorophenylboronic Acid | Meta | 7.50 | Strong -I effect dominates; no +R stabilization[3]. |

| 2-Fluorophenylboronic Acid | Ortho | ~7.2 - 7.3 | Strong proximal -I effect; potential intramolecular stabilization[3]. |

| 2,3,4,6-Tetrafluorophenylboronic Acid | Multiple | 6.17 | Additive -I effects massively increase Lewis acidity[2]. |

| Benzoxaborole (Unsubstituted) | Cyclic | 7.39 | Ring strain relief enhances acidity[2]. |

| Fluoro-benzoxaboroles | Various | 6.36 – 6.97 | Synergistic effect of cyclic structure and F-substitution[2]. |

Applications in Drug Development and Synthesis

Covalent Inhibitors & Sensors: In medicinal chemistry, boronic acids and esters are used to reversibly bind cis-diols (e.g., in saccharides) or catalytic serine/threonine residues in enzymes. Unmodified PBAs (pKa > 8.5) are predominantly in their unreactive sp2 form at physiological pH (7.4)[4]. Fluorine substitution, particularly at the meta or ortho positions, depresses the pKa below 7.4. This ensures a higher fraction of the reactive sp3 boronate anion is present in vivo, thereby enhancing target residence time, binding kinetics, and glucose responsiveness[4][5].

Suzuki-Miyaura Cross-Coupling: In palladium-catalyzed cross-coupling, the transmetalation step requires the formation of a negatively charged boronate intermediate. Fluorinated phenylboronic esters, due to their enhanced Lewis acidity, undergo base-promoted activation more rapidly than electron-rich boronic esters. However, excessive fluorination can make the resulting boronate too stable, paradoxically slowing down the transmetalation transfer to the palladium center. Thus, tuning the exact degree of fluorination is critical for optimizing catalytic turnover.

Experimental workflow for Suzuki-Miyaura coupling using fluorinated boronic esters.

Experimental Protocols

Protocol 1: Determination of Boronic Ester pKa via Spectrophotometric Titration

Causality: Because fluorine substitution alters the UV-Vis absorption profile of the phenyl ring upon transition from the neutral sp2 to the anionic sp3 state, spectrophotometric titration provides a highly accurate, self-validating measure of pKa[3].

-

Preparation: Prepare a 50 μ M solution of the fluorinated phenylboronic ester in a standardized aqueous buffer system (e.g., universal Britton-Robinson buffer) containing 5% DMSO to ensure solubility.

-

Baseline Measurement: Record the UV-Vis spectrum (200-400 nm) of the solution at pH 3.0 (fully protonated, sp2 state).

-

Titration: Incrementally increase the pH using 0.1 M NaOH, recording the UV-Vis spectrum at intervals of 0.2 pH units up to pH 11.0.

-

Isosbestic Point Verification: Ensure the presence of a sharp isosbestic point across the overlaid spectra. This validates a clean two-state equilibrium without degradation or side reactions.

-

Data Analysis: Plot the absorbance at the λmax of the anionic species against pH. Fit the sigmoidal curve to the Henderson-Hasselbalch equation to extract the precise pKa value.

Protocol 2: Optimized Suzuki-Miyaura Coupling with Fluorinated Phenylboronic Esters

Causality: Fluorinated boronic esters are highly Lewis acidic and form stable boronate complexes. Using a mild base prevents premature protodeboronation (hydrolytic cleavage of the C-B bond), a common side reaction for electron-deficient boronic species.

-

Reaction Setup: In a flame-dried Schlenk tube under an argon atmosphere, combine the aryl halide (1.0 equiv), the fluorinated phenylboronic pinacol ester (1.2 equiv), and Pd(dppf)Cl2 (0.05 equiv).

-

Solvent & Base Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v). Introduce K3PO4 (2.0 equiv) as a mild base. Scientist's Note: K3PO4 is preferred over stronger bases like NaOH to minimize the protodeboronation of the highly electrophilic fluorinated aryl group.

-

Heating: Seal the tube and heat to 80°C for 12 hours. Monitor the consumption of the aryl halide via TLC or LC-MS.

-

Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the fluorinated biaryl compound.

Conclusion

Fluorine substitution is not merely a structural tweak; it is a precise electronic dial for phenylboronic esters. By mastering the interplay between inductive withdrawal and resonance donation, researchers can engineer boronic esters with bespoke pKa values. This capability is paramount for designing next-generation covalent drugs that operate efficiently at physiological pH, and for fine-tuning the reactivity profiles of intermediates in complex catalytic cycles.

References

-

Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. National Center for Biotechnology Information (PMC). URL:[Link]

-

The influence of fluorine position on the properties of fluorobenzoxaboroles. ResearchGate. URL:[Link]

-

Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. MDPI. URL:[Link]

-

Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications. RSC Publishing. URL:[Link]

-

Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine. RSC Publishing. URL:[Link]

Sources

- 1. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction | MDPI [mdpi.com]

- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D5PM00083A [pubs.rsc.org]

- 5. Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine - Biomaterials Science (RSC Publishing) DOI:10.1039/D5BM01624J [pubs.rsc.org]

Comprehensive Technical Guide: 3-Fluoro-5-methylphenylboronic Acid Pinacol Ester in Advanced Cross-Coupling

Executive Summary

In modern drug discovery and materials science, the strategic incorporation of fluorine into aromatic systems is a proven tactic to modulate lipophilicity, metabolic stability, and target binding affinity. 3-Fluoro-5-methylphenylboronic acid pinacol ester serves as a highly versatile, stable organoboron reagent for installing the 3-fluoro-5-methylphenyl moiety via palladium-catalyzed cross-coupling.

This whitepaper provides an in-depth technical analysis of this compound, detailing its structural informatics, the thermodynamic logic governing its synthesis via C–H borylation, and self-validating protocols for its application in Suzuki-Miyaura cross-coupling.

Structural Informatics & Physicochemical Profiling

Accurate molecular identification is the foundation of reproducible synthetic chemistry. The pinacol ester (Bpin) derivative of 3-fluoro-5-methylphenylboronic acid is favored over its free boronic acid counterpart due to its resistance to atmospheric oxidation and its ability to mitigate rapid protodeboronation—a common failure mode in electron-deficient fluorinated aromatics[1].

Core Identifiers and Data

The following table consolidates the critical structural and physicochemical identifiers for the compound[2].

| Property | Value |

| IUPAC Name | 2-(3-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| CAS Registry Number | 1583286-47-8 |

| Molecular Formula | C13H18BFO2 |

| Monoisotopic Mass | 236.13838 Da |

| SMILES String | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)C |

| InChIKey | RSTYAXSJWWFJLG-UHFFFAOYSA-N |

Structural Causality in Reactivity

-

The Pinacol (Bpin) Group: The bulky tetramethyl-1,3,2-dioxaborolane ring sterically shields the empty p-orbital of the boron atom. This prevents premature hydrolysis and oligomerization, ensuring a controlled, slow release of the active boronic acid during transmetalation in cross-coupling cycles[1].

-

The Fluoro-Methyl Substitution: The electron-withdrawing nature of the meta-fluorine atom increases the electrophilicity of the aromatic ring, while the meta-methyl group provides a subtle steric bulk. This specific substitution pattern is highly sought after in medicinal chemistry to block metabolic oxidation sites on drug scaffolds.

Catalytic Synthesis via Regioselective C–H Borylation

The synthesis of 3-fluoro-5-methylphenylboronic acid pinacol ester is classically achieved through the direct, transition-metal-catalyzed C–H borylation of 1-fluoro-3-methylbenzene.

Mechanistic Logic: Thermodynamic vs. Kinetic Control

Using a square-planar POP-Rhodium monohydride complex (e.g., RhH{xant(PiPr2)2} ), the borylation of fluoroarenes presents a complex regioselectivity challenge. The C–H bond activation is thermodynamically controlled. The methyl group sterically repels the bulky metal-boryl fragment, whereas the metal fragment is electronically drawn toward the fluorine substituent. Consequently, borylation of 1-fluoro-3-methylbenzene yields a mixture where the 3-fluoro-5-methylphenylboronic acid pinacol ester is the major thermodynamic product (approx. 58% selectivity) over the 2-fluoro-4-methyl isomer[3].

Figure 1: Regioselective pathways in the Rh-catalyzed C-H borylation of 1-fluoro-3-methylbenzene.

Self-Validating Protocol: Rh-Catalyzed Borylation

Note: This protocol incorporates in-process controls (IPC) to ensure a self-validating workflow.

-

Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with bis(pinacolato)diboron ( B2pin2 , 1.0 equiv) and the POP-Rhodium catalyst (1-3 mol%)[3].

-

Substrate Addition: Add 1-fluoro-3-methylbenzene (excess, acting as both reactant and solvent, or 1.5 equiv in dry toluene).

-

Reaction Execution: Seal the flask, remove it from the glovebox, and stir at 60 °C for 24 hours.

-

In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in CDCl3 , and analyze via 11B NMR. The disappearance of the B2pin2 signal (~30 ppm) and the emergence of a broad product resonance (~33-34 ppm) validates the completion of the B-H/C-H activation cycle[3].

-

Isolation: Remove volatiles under reduced pressure. Purify the crude mixture via silica gel column chromatography (hexane/ethyl acetate) to separate the major 3-fluoro-5-methyl isomer from the minor 2-fluoro-4-methyl isomer.

-

Final Validation: Confirm regiochemistry via 1H and 19F NMR. The major product will exhibit a distinct coupling pattern reflecting the meta-substitution relative to the boron atom.

Application Workflow: Suzuki-Miyaura Cross-Coupling

The primary utility of 3-fluoro-5-methylphenylboronic acid pinacol ester is as a nucleophilic coupling partner in the Suzuki-Miyaura reaction. The use of the pinacol ester is a deliberate choice: it acts as a "reservoir," slowly hydrolyzing in the presence of an aqueous base to feed the free boronic acid into the catalytic cycle. This matches the rate of palladium turnover, drastically reducing the rate of competitive protodeboronation[1].

Figure 2: Suzuki-Miyaura catalytic cycle utilizing controlled release from boronic acid pinacol esters.

Self-Validating Protocol: Biaryl Construction

-

Setup: To a microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 3-fluoro-5-methylphenylboronic acid pinacol ester (1.2 equiv), Pd(dppf)Cl2 (5 mol%), and K2CO3 (3.0 equiv).

-

Solvent System: Add a degassed mixture of 1,4-dioxane and H2O (4:1 v/v). The presence of water is critical to facilitate the in situ hydrolysis of the Bpin ester to the active boronic acid[1].

-

Reaction: Seal the vial, purge with N2 for 5 minutes, and heat to 80 °C for 4-12 hours.

-

In-Process Control (IPC): Perform TLC or LC-MS analysis at the 4-hour mark. The protocol is self-validating if the aryl halide is completely consumed. If the aryl halide persists but the boronate ester is depleted, protodeboronation has occurred; the corrective action is to add an additional 0.5 equiv of the boronate ester and lower the temperature.

-

Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate.

-

Purification & Validation: Purify via flash chromatography. Validate the final biaryl architecture using High-Resolution Mass Spectrometry (HRMS) and multi-nuclear NMR ( 1H , 13C , 19F ).

Conclusion

3-Fluoro-5-methylphenylboronic acid pinacol ester is a highly engineered reagent. Its exact SMILES (B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)C) and InChIKey (RSTYAXSJWWFJLG-UHFFFAOYSA-N) define a structure where the Bpin group provides kinetic stability against degradation, while the fluoro-methyl substitution offers thermodynamic advantages in target binding. Mastering its synthesis and application requires a strict adherence to the mechanistic principles of C-H activation and controlled-release transmetalation.

References

-

[3] POP–Rhodium-Promoted C–H and B–H Bond Activation and C–B Bond Formation. Organometallics - ACS Publications. URL:[Link]

-

[2] 1583286-47-8 (C13H18BFO2) - PubChemLite. Université du Luxembourg. URL:[Link]

-

[1] Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (RSC Publishing). URL:[Link]

Sources

A Technical Guide to the Thermal Stability of Fluorinated Methylphenylboronic Esters

Introduction: The Critical Role of Fluorinated Boronic Esters in Modern Drug Discovery

Fluorinated organic compounds have become cornerstones in pharmaceutical development, with a significant percentage of new drug approvals featuring fluorine or fluorine-containing functional groups.[1][2] The strategic incorporation of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, thereby enhancing its pharmacokinetic and pharmacodynamic profile.[3][4] Within this class of molecules, fluorinated methylphenylboronic esters are of particular interest. They serve as versatile intermediates in cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the synthesis of complex molecular architectures.[5]

The pinacol ester form of these boronic acids is widely used to enhance stability and ease of handling compared to the corresponding free boronic acids, which are prone to dehydration and other forms of degradation.[5][6] However, for these intermediates to be viable in multi-step synthetic routes and for the final active pharmaceutical ingredients (APIs) to have a suitable shelf life, a thorough understanding of their thermal stability is paramount. Thermal degradation can lead to impurities, reduced yield, and potentially toxic byproducts, making it a critical quality attribute to control.

This technical guide provides an in-depth analysis of the thermal stability of fluorinated methylphenylboronic esters. We will delve into the key analytical techniques used for their characterization, present representative thermal stability data, and discuss the underlying chemical principles that govern their decomposition. This guide is intended for researchers, scientists, and drug development professionals who utilize these critical building blocks in their synthetic endeavors.

Factors Influencing the Stability of Boronic Esters

The stability of a boronic ester is not solely a function of its thermal resilience but is also influenced by several other factors:

-

Hydrolytic Stability : Boronic esters are susceptible to hydrolysis, reverting to the corresponding boronic acid and diol. The rate of hydrolysis is influenced by pH, steric hindrance around the boron center, and the electronic properties of the aryl substituent.[6][7] Pinacol esters are generally more resistant to hydrolysis than other, less bulky esters.[6]

-

Oxidative Stability : The boron-carbon bond can be susceptible to oxidation, particularly in the presence of reactive oxygen species.[1]

-

Steric and Electronic Effects : The substitution pattern on the phenyl ring, including the position of both the fluorine and methyl groups, can significantly impact the stability of the boronic ester. Electron-withdrawing groups, such as fluorine, can increase the Lewis acidity of the boron atom, potentially affecting its reactivity and stability.[8] Steric bulk around the boronic ester moiety can provide kinetic stability by shielding the boron atom from attack.[8]

Methodologies for Assessing Thermal Stability

A multi-faceted approach is required to fully characterize the thermal stability of fluorinated methylphenylboronic esters. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere.[5][9]

Experimental Protocol: TGA Analysis

-

Sample Preparation : A small amount of the fluorinated methylphenylboronic ester (typically 5-10 mg) is accurately weighed into a ceramic or aluminum TGA pan.

-

Instrument Setup : The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program : The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis : The resulting TGA curve plots the percentage of weight loss against temperature. Key parameters to be determined are:

-

Onset Decomposition Temperature (Tonset) : The temperature at which significant weight loss begins.

-

Temperature of Maximum Rate of Decomposition (Tmax) : The temperature at which the rate of weight loss is highest, identified by the peak in the derivative of the TGA curve (DTG curve).

-

Residual Mass : The percentage of the initial mass remaining at the end of the experiment, which can indicate the formation of non-volatile decomposition products.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10] It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Experimental Protocol: DSC Analysis

-

Sample Preparation : A small, accurately weighed sample (typically 2-5 mg) is placed in an aluminum DSC pan, which is then hermetically sealed.

-

Instrument Setup : The DSC cell is purged with an inert gas.

-

Temperature Program : A common procedure is a heat-cool-heat cycle to erase the thermal history of the sample. For example:

-

Heat from ambient to a temperature above the expected melting point (e.g., 250 °C) at a rate of 10 °C/min.

-

Cool to a low temperature (e.g., 0 °C) at a rate of 10 °C/min.

-

Heat again to the final temperature at 10 °C/min. The data from the second heating scan is typically used for analysis.

-

-

Data Analysis : The DSC thermogram plots heat flow against temperature. Key events are identified as peaks (exothermic or endothermic):

-

Melting Point (Tm) : The temperature at the peak of the endothermic melting transition.

-

Enthalpy of Fusion (ΔHf) : The area under the melting peak, representing the energy required to melt the sample.

-

Glass Transition Temperature (Tg) : A step-change in the baseline, indicative of a transition from a glassy to a rubbery state in amorphous materials.

-

Decomposition : Often observed as a broad, irreversible exothermic or endothermic event at higher temperatures.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To understand the degradation pathways, Py-GC-MS is an invaluable tool.[11][12][13][14][15] The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile decomposition products are separated by GC and identified by MS. This provides insight into the initial bond-breaking events and the nature of the fragments formed upon thermal decomposition.

Workflow for Thermal Stability Analysis

Representative Thermal Stability Data

While comprehensive, publicly available TGA and DSC data for a wide range of fluorinated methylphenylboronic esters is limited, we can present representative data based on studies of structurally related functionalized boronic acids to illustrate the expected thermal behavior.[16] The following table provides an example of the type of data generated from TGA and DSC analysis.

Table 1: Representative Thermal Analysis Data for Functionalized Phenylboronic Acid Derivatives

| Compound | Substituent Position | Melting Point (Tm) [°C] | Onset Decomposition (Tonset) [°C] |

| Phenylboronic Acid | - | ~215 | ~220 |

| 4-Methylphenylboronic Acid | para-Methyl | ~260 | ~270 |

| 4-Fluorophenylboronic Acid | para-Fluoro | ~275 | ~285 |

| Hypothetical 4-Fluoro-2-methylphenylboronic Acid | para-Fluoro, ortho-Methyl | Est. 280-290 | Est. 290-300 |

| Hypothetical 2,4-Difluoro-3-methylphenylboronic Acid | di-Fluoro, meta-Methyl | Est. >290 | Est. >300 |

Note: Data for hypothetical compounds are estimations based on general trends observed for substituted aromatic systems and should be experimentally verified.

From this representative data, a few trends can be inferred:

-

Effect of Methyl Group : The presence of a methyl group generally increases the melting point and thermal stability compared to the unsubstituted phenylboronic acid.

-

Effect of Fluorine : Fluorine substitution, particularly in the para position, tends to further increase the thermal stability. This can be attributed to the strong C-F bond and the electron-withdrawing nature of fluorine, which can influence the crystal packing and intermolecular forces.

-

Combined Effects : It is anticipated that the combination of fluorine and methyl substituents will lead to compounds with robust thermal stability, often with decomposition temperatures approaching or exceeding 300 °C. The exact stability will, however, depend on the specific substitution pattern and the resulting intermolecular interactions in the solid state.

Plausible Thermal Degradation Pathways

Based on the principles of organic chemistry and data from pyrolysis studies of related compounds, we can propose plausible degradation pathways for fluorinated methylphenylboronic esters. The pinacol ester moiety itself is relatively stable but can undergo fragmentation at high temperatures. The primary degradation is likely to initiate at the weakest bonds in the molecule.

-

Ester Cleavage : At elevated temperatures, the C-O bonds of the pinacol ester could cleave, potentially leading to the formation of the corresponding boronic acid and volatile byproducts from the pinacol moiety, such as 2,3-dimethyl-2-butene.

-

C-B Bond Scission : The carbon-boron bond is a potential site for thermal cleavage, which would lead to the formation of a fluoromethylphenyl radical and a boronate radical. These highly reactive species would then undergo further reactions.

-

Aromatic Ring Fragmentation : At very high temperatures, the aromatic ring itself can fragment, leading to a complex mixture of smaller volatile organic compounds.

The presence of fluorine can influence these pathways. The strong C-F bond is unlikely to be the initial site of cleavage. However, the electron-withdrawing nature of fluorine can affect the stability of the aromatic ring and the C-B bond.

Conclusion and Future Outlook

Fluorinated methylphenylboronic esters are indispensable tools in the synthesis of novel pharmaceuticals. Their thermal stability is a critical parameter that dictates their suitability for various synthetic transformations and the stability of the final products. This guide has outlined the primary methodologies for assessing thermal stability, presented representative data, and discussed the factors influencing their thermal behavior.

While a comprehensive public database of thermal stability data for this specific class of compounds is not yet available, the principles and protocols described herein provide a robust framework for researchers to generate this critical data for their specific molecules of interest. As the use of fluorinated intermediates continues to grow, a deeper, data-driven understanding of their thermal properties will be essential for the development of safe, stable, and effective new medicines.

References

- Abel, M., Clair, S., & Porte, L. (2016). Growth of Boronic Acid Based Two-Dimensional Covalent Networks on a Metal Surface under Ultrahigh Vacuum. ChemPhysChem, 17(19), 2994-3006.

-

Barker, T. J., et al. (2012). A new class of customisable stable boronic ester assemblies. Journal of the American Chemical Society, 134(33), 13588-13591. [Link]

-

ChemRxiv. (2023). A Water-Stable Boronate Ester Cage. ChemRxiv. [Link]

-

Cox, S., et al. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276. [Link]

- D'Amelia, R. (2007). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. TA Instruments.

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

-

Huo, S. (2026, January 12). Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides. ChemRxiv. [Link]

-

Kankala, S. (2021). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. Diva-Portal.org. [Link]

-

Makarov, I. S. (2019). The Dark Side of Fluorine. Fluoride Alert. [Link]

-

Mamos, P. (2019, October 31). Chemistry Of Boronic Esters. AA Blocks. [Link]

-

Mercer, F. W., & McKenzie, M. T. (1997). Thermal Behavior of Fluorinated Aromatic Polyethers and Poly(ether ketone)s. Macromolecules, 30(9), 2617-2624. [Link]

-

Pyrolysis–gas chromatography–mass spectrometry. (2023, November 29). In Wikipedia. [Link]

-

Pharmaceutical Technology. (2026, February 6). Fluorination Remains Key Challenge in API Synthesis. [Link]

-

Shimpi, M. T. (2008, March 4). Studies On The Synthesis Of Para-Substitued Phenylboronic Acid. Globe Thesis. [Link]

-

Siepmann, J., & Siepmann, F. (2021). Thermal Analysis of Phase Change Materials - Three Organic Waxes using TGA, DSC, and Modulated DSC®. TA Instruments. [Link]

-

EAG Laboratories. (n.d.). Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). [Link]

-

Environmental Molecular Sciences Laboratory. (n.d.). Pyrolysis Gas Chromatography-Mass Spectrometry. [Link]

-

FILAB. (n.d.). Pyrolysis GC-MS (Py-GC-MS) analysis laboratory. [Link]

-

ResearchGate. (n.d.). Results from TGA/DSC thermal analyses for a series of functionalised benzene–diboronic acids. [Link]

-

Tlustý, M. (2020, October 7). New possibilities of applications of interactions of boronic acids with emphasis on electrochemically active derivatives. IS MUNI. [Link]

-

Fleming Polymer Testing. (n.d.). Differential Scanning Calorimetry & Thermo-Gravimetric Analysis. [Link]

-

Mtoz Biolabs. (n.d.). DSC and TGA Analysis. [Link]

-

Wang, Y., et al. (2024, August 25). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. MDPI. [Link]

-

Preprints.org. (2024, July 23). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. [Link]

- U.S. Patent No. US10287220B2. (2019).

-

Chemical Communications. (n.d.). Synthesis of ketones and mono-fluoro ketones via boron enolates formed by substitution of esters with benzylboronic esters. [Link]

-

Sporzyński, A., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 868. [Link]

-

Zhang, Y., et al. (2023, September 20). Effect of Guest Molecules on Thermal Stability and Optical Characteristics of Fluorinated Graphites. ACS Publications. [Link]

-

Wang, D., et al. (2023, May 17). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology. [Link]

-

ResearchGate. (n.d.). Request PDF: Enhanced Copper-Mediated 18F-Fluorination of Aryl Boronic Esters provides Eight Radiotracers for PET Applications. [Link]

-

Papis, E., et al. (2021). Novel Silsesquioxane-Derived Boronate Esters—Synthesis and Thermal Properties. MDPI. [Link]

-

Lopes, J. N. C., et al. (2013). Fluorination effects on the thermodynamic, thermophysical and surface properties of ionic liquids. Physical Chemistry Chemical Physics, 15(46), 20245-20256. [Link]

-

EAG Laboratories. (n.d.). Thermal Analysis Techniques | Polymers. [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

-

ResearchGate. (n.d.). Order of thermodynamic stability of representative boronic esters. [Link]

-

ResearchGate. (n.d.). Fluorinated Aromatic Compounds. [Link]

-

Semantic Scholar. (2022, July 11). Substitution Effects on the Reactivity and Thermostability of Five- Membered Ring Fluorides. [Link]

-

Automation of Copper-Mediated 18F-Fluorination of Aryl Pinacol Boronates Using 4-Dimethylaminopyridinium Triflate. (2021). PMC. [Link]

-

How to ensure the stability of fluorinated pharmaceutical intermediates during storage? (2025, December 26). LinkedIn. [Link]

Sources

- 1. How to ensure the stability of fluorinated pharmaceutical intermediates during storage? - Blog - SHINY [sinoshiny.com]

- 2. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmtech.com [pharmtech.com]

- 4. fluoridealert.org [fluoridealert.org]

- 5. eag.com [eag.com]

- 6. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 7. aablocks.com [aablocks.com]

- 8. A new class of customisable stable boronic ester assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential Scanning Calorimetry & Thermo-Gravimetric Analysis, Fleming PTC [flemingptc.co.uk]

- 10. DSC and TGA Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 11. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 12. filab.fr [filab.fr]

- 13. Pyrolysis-Gas Chromatography-Mass Spectrometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. eag.com [eag.com]

- 15. Request Rejected [emsl.pnnl.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Suzuki-Miyaura coupling conditions for 3-Fluoro-5-methylphenylboronic acid pinacol ester

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for 3-Fluoro-5-methylphenylboronic Acid Pinacol Ester

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction & Mechanistic Causality

The incorporation of fluorinated and methylated aryl motifs is a cornerstone strategy in modern drug development, utilized to modulate lipophilicity, improve metabolic stability, and fine-tune the steric profile of active pharmaceutical ingredients (APIs). The 3-fluoro-5-methylphenyl moiety provides a unique stereoelectronic environment: the fluorine atom exerts an inductive electron-withdrawing effect (-I) that lowers the pKa of adjacent functional groups, while the meta-methyl group provides weak electron donation (+I) and steric bulk.

When utilizing 3-Fluoro-5-methylphenylboronic acid pinacol ester in a Suzuki-Miyaura cross-coupling reaction, chemists must navigate specific mechanistic challenges. Pinacol (pin) boronic esters are highly favored over free boronic acids due to their exceptional stability against protodeboronation and ease of purification[1]. However, this stability comes at a kinetic cost. The steric bulk of the pinacol ligand significantly retards the transmetalation step compared to free boronic acids or neopentyl glycol esters[1].

To overcome this kinetic barrier, the reaction relies heavily on the oxo-palladium pathway [2]. In this mechanism, the base (e.g., hydroxide or alkoxide) displaces the halide on the Pd(II) intermediate formed after oxidative addition. The resulting Pd-oxo complex acts as a potent Lewis base, coordinating with the Lewis acidic boron atom of the pinacol ester to form a cyclic transition state that facilitates the transfer of the 3-fluoro-5-methylphenyl group[2][3]. The slight Lewis acidity increase provided by the meta-fluorine atom aids in this coordination, but robust base activation and elevated temperatures remain strictly necessary.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, emphasizing the critical base activation step required when utilizing sterically hindered pinacol esters.

Fig 1. Catalytic cycle of the Suzuki-Miyaura coupling via the oxo-palladium pathway.

Optimization of Reaction Parameters

To establish a self-validating and highly reproducible protocol, the choice of catalyst, base, and solvent must be logically paired. Because the pinacol ester requires aggressive activation, weak bases (like NaHCO3 ) often result in stalled reactions. Stronger, non-nucleophilic bases such as K3PO4 or Cs2CO3 are highly recommended.

Furthermore, a biphasic solvent system (e.g., 1,4-Dioxane/Water) is critical. The aqueous phase dissolves the inorganic base, allowing for interfacial activation of the organic-soluble boronic ester.

Table 1: Quantitative Comparison of Coupling Conditions

| Catalyst System | Base (Equiv) | Solvent System | Temp (°C) | Relative Efficacy | Mechanistic Rationale |

| Pd(PPh3)4 (5 mol%) | Na2CO3 (3.0) | Toluene/EtOH/ H2O | 80 | Moderate | Classical conditions; prone to phosphine oxidation and catalyst degradation over extended reaction times. |

| Pd(dppf)Cl2 (5 mol%) | K2CO3 (3.0) | 1,4-Dioxane/ H2O (4:1) | 90 | High | Bidentate ligand enforces a cis-geometry on the Pd(II) intermediate, accelerating the reductive elimination step. |

| XPhos Pd G2 (2 mol%) | K3PO4 (3.0) | 1,4-Dioxane/ H2O (10:1) | 100 | Optimal | Bulky, electron-rich Buchwald ligand facilitates oxidative addition of deactivated halides and stabilizes Pd(0), preventing Pd-black formation. |

Experimental Protocol: General Procedure

This protocol utilizes the optimized XPhos Pd G2 / K3PO4 system, designed to maximize yield while minimizing homocoupling side-reactions.

Reagents and Materials

-

Electrophile: Aryl bromide or heteroaryl chloride (1.0 mmol, 1.0 equiv)

-

Nucleophile: 3-Fluoro-5-methylphenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)

-

Catalyst: XPhos Pd G2 (0.02 mmol, 2 mol%)

-

Base: Potassium phosphate tribasic ( K3PO4 ), finely ground (3.0 mmol, 3.0 equiv)

-

Solvent: Anhydrous 1,4-Dioxane (5.0 mL) and HPLC-grade Water (0.5 mL)

Step-by-Step Methodology

Step 1: Reaction Setup (Self-Validating Control)

-

Equip a flame-dried 20 mL Schlenk tube or heavy-walled reaction vial with a magnetic stir bar.

-

Trustworthiness Check: Weigh out 0.1 mmol of 1,3,5-trimethoxybenzene to add to the reaction mixture as an internal standard. This allows for precise quantitative NMR (qNMR) yield determination of the crude mixture before isolation.

Step 2: Addition of Solids

-

Add the aryl halide (1.0 mmol), 3-fluoro-5-methylphenylboronic acid pinacol ester (283.1 mg, 1.2 mmol), K3PO4 (636.8 mg, 3.0 mmol), and XPhos Pd G2 (15.7 mg, 2 mol%) to the vial.

-

Seal the vial with a PTFE-lined septum.

Step 3: Degassing (Critical Step)

-

Evacuate the vial under high vacuum for 3 minutes, then backfill with dry Argon or Nitrogen. Repeat this cycle three times. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic ester (yielding 3,3'-difluoro-5,5'-dimethylbiphenyl) and the oxidation of the phosphine ligand.

Step 4: Solvent Addition & Heating

-

Sparging: Separately degas the 1,4-Dioxane and Water by bubbling Argon through the liquids for 15 minutes.

-

Add the degassed 1,4-Dioxane (5.0 mL) followed by the degassed Water (0.5 mL) via syringe through the septum.

-

Place the vial in a pre-heated oil bath or heating block at 100 °C. Stir vigorously (800-1000 rpm) for 12–18 hours. Causality: High stirring rates are required to maximize the interfacial surface area between the organic and aqueous phases.

Step 5: Workup and Isolation

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with Ethyl Acetate (15 mL) and transfer to a separatory funnel.

-

Wash the organic layer with Water (10 mL) and Brine (10 mL).

-

Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

-

Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure cross-coupled product.

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations." National Center for Biotechnology Information (PMC). Available at: [Link]

-

Royal Society of Chemistry. "CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling." RSC Publishing. Available at: [Link]

-

Organic Chemistry Portal. "Suzuki Coupling." Organic-Chemistry.org. Available at: [Link]

-

ResearchGate. "THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION." ResearchGate. Available at: [Link]

Sources

Advanced Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 3-Fluoro-5-methylphenylboronic Acid Pinacol Ester

[label="Workflow Overview", fontsize

Refining the DOT Code

I'm now generating the DOT code for the workflow. I've focused on creating more concise and readable code, using descriptive node labels and consistent styling. I'm aiming for clarity in describing the step-by-step process.

Optimizing the Workflow

I've just refined the Graphviz DOT code, ensuring clear, concise node labels and consistent style to enhance readability. I've also added "Incomplete Conversion" and "Complete Conversion" nodes, along with their associated labels, to clarify and improve the workflow.

Executive Summary & Substrate Rationale

The strategic incorporation of fluorinated and methylated aromatic rings is a cornerstone of modern drug discovery, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. 3-Fluoro-5-methylphenylboronic acid pinacol ester is a highly versatile building block for synthesizing complex biaryls.

As an application scientist, selecting the pinacol ester (Bpin) over the free boronic acid is a deliberate choice. The Bpin ester, often synthesized via directed C–H borylation[1], provides enhanced stability against oligomerization and premature degradation. However, fluorinated arylboron species present unique mechanistic challenges: the electron-withdrawing nature of the fluorine atom can decelerate the transmetalation step and increase susceptibility to protodeboronation (cleavage of the C–B bond by water). This application note provides a field-proven, self-validating protocol designed to overcome these challenges through precise catalyst selection and anhydrous reaction conditions[2].

Mechanistic Principles & Causality

To achieve high yields, one must understand the causality behind the catalytic cycle and how the 3-fluoro-5-methylphenyl group influences each step:

-

Oxidative Addition : The aryl halide (electrophile) inserts into the active Pd(0) species. For unactivated or sterically hindered aryl halides, the use of bulky, electron-rich phosphine ligands (such as SPhos) is critical to accelerate this step[3].

-

Base Activation & Transmetalation : This is the rate-limiting step for fluorinated boronic esters. The base (e.g., K₂CO₃ or CsF) coordinates to the boron atom, forming a reactive, electron-rich boronate complex. The inductive pull of the 3-fluoro group requires a strong driving force for the aryl group to transfer to the Pd(II) center. Using anhydrous conditions with fluoride sources (like CsF) significantly accelerates transmetalation and prevents the protodeboronation side-reaction[2].

-

Reductive Elimination : The 5-methyl group introduces minimal steric bulk, allowing the biaryl product to be expelled efficiently, regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reaction Optimization & Quantitative Data

The following table summarizes the optimization of reaction conditions for coupling 3-fluoro-5-methylphenylboronic acid pinacol ester with a model electrophile (4-bromoanisole). The data illustrates the causality behind solvent and catalyst selection.

Table 1: Optimization of Cross-Coupling Conditions

| Entry | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Causality & Observations |

| 1 | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Toluene/H₂O | 80 | 12 | 45% | Aqueous conditions led to significant protodeboronation of the fluorinated Bpin ester. |

| 2 | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 72% | Bidentate dppf ligand stabilized the catalyst, preventing Pd black formation[4]. |

| 3 | Pd(OAc)₂ / SPhos | K₂CO₃ | DMF (Anhydrous) | 90 | 8 | 89% | SPhos accelerated oxidative addition; anhydrous DMF reduced C–B cleavage[3]. |

| 4 | Pd(OAc)₂ / SPhos | CsF | THF (Anhydrous) | 70 | 8 | 94% | Optimal. CsF acts as an excellent activator for transmetalation in anhydrous media. |

Detailed Experimental Protocol

This methodology employs the optimized conditions from Entry 4. It is designed as a self-validating system to ensure reproducibility.

Caption: Step-by-step experimental workflow for the cross-coupling protocol.

Step-by-Step Methodology

Step 1: Reagent Preparation & Degassing

-

Action: Sparge anhydrous THF (10 mL) with Argon for 15 minutes prior to use.

-

Causality: Oxygen acts as a destructive oxidant that irreversibly converts the active Pd(0) into inactive Pd(II) species. Failure to degas will stall the catalytic cycle.

Step 2: Reaction Assembly (Schlenk Technique)

-

Action: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 1.0 equiv), 3-fluoro-5-methylphenylboronic acid pinacol ester (1.5 mmol, 1.5 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), SPhos (0.10 mmol, 10 mol%), and anhydrous CsF (3.0 mmol, 3.0 equiv).

-

Causality: Using 1.5 equivalents of the Bpin ester compensates for any trace protodeboronation. CsF is highly hygroscopic; it must be weighed rapidly or stored in a desiccator to maintain the anhydrous environment required for fluorinated substrates[2].

Step 3: Initiation & Heating

-

Action: Evacuate and backfill the tube with Argon three times. Add the degassed THF (10 mL) via syringe. Seal the tube and heat to 70 °C in a pre-heated oil bath.

-